molecular formula C23H21FN4O3 B12421105 2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol

2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol

Cat. No.: B12421105
M. Wt: 420.4 g/mol
InChI Key: MULTXXBUCOCYME-HYYMDVBZSA-N
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Description

GP3269 is a selective, potent, and orally active inhibitor of human adenosine kinase. It has shown significant anticonvulsant effects in animal models, particularly in rats . The compound is known for its high specificity and efficacy, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GP3269 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a series of cyclization reactions.

    Introduction of the phenylamino and phenyl groups: These groups are introduced via nucleophilic substitution reactions.

    Attachment of the 5-deoxy-beta-D-ribofuranosyl moiety: This step involves glycosylation reactions under specific conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of GP3269 follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

GP3269 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, GP3269 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of GP3269.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the GP3269 molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

GP3269 has a wide range of scientific research applications, including:

Mechanism of Action

GP3269 exerts its effects by inhibiting adenosine kinase, an enzyme involved in the phosphorylation of adenosine to adenosine monophosphate. This inhibition leads to increased levels of adenosine, which has various physiological effects, including anticonvulsant activity. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Tubercidin: Another adenosine kinase inhibitor with similar properties but different chemical structure.

    Aristeromycin: A potent adenosine kinase inhibitor with a different mechanism of action.

    Dipyridamole: Inhibits adenosine transport and has similar effects on adenosine levels.

Uniqueness of GP3269

GP3269 is unique due to its high specificity and potency as an adenosine kinase inhibitor. Its oral activity and significant anticonvulsant effects in animal models make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H21FN4O3

Molecular Weight

420.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[4-(4-fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol

InChI

InChI=1S/C23H21FN4O3/c1-13-19(29)20(30)23(31-13)28-11-17(14-5-3-2-4-6-14)18-21(25-12-26-22(18)28)27-16-9-7-15(24)8-10-16/h2-13,19-20,23,29-30H,1H3,(H,25,26,27)/t13-,19-,20-,23-/m1/s1

InChI Key

MULTXXBUCOCYME-HYYMDVBZSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5)O)O

Origin of Product

United States

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